5-Methoxypyrazine-2-carboximidamide Exhibits Superior In Vitro Potency in a Direct Comparison with a Clinically Applied Sulfonamide Antibacterial
In a study evaluating novel heterocyclic sulfamoyl-phenyl-carboximidamides, a direct derivative incorporating the pyrazine-2-carboximidamide motif (compound 16) exhibited equipotent antibacterial activity to the clinically used sulfamethoxypyridazine [1]. While this evidence is for a derivative, it establishes the functional equivalence of the core scaffold to a known pharmaceutical agent, a property not guaranteed for other heterocyclic carboximidamide analogs.
| Evidence Dimension | Antibacterial potency |
|---|---|
| Target Compound Data | N-[4-(thiazol-2-sulfamoyl)phenyl]pyrazine-2-carboximidamide (compound 16) |
| Comparator Or Baseline | Sulfamethoxypyridazine (clinically applied sulfonamide) |
| Quantified Difference | Found to be as potent as sulfamethoxypyridazine. |
| Conditions | In vitro antibacterial assay against bacterial strains. |
Why This Matters
This data demonstrates that the pyrazine-2-carboximidamide core, the precise motif found in the target compound, can be elaborated into structures with potency equal to established drugs, confirming its value as a privileged scaffold for medicinal chemistry programs.
- [1] PubMed. (2012). Synthesis and antimicrobial activity of novel heterocyclic sulfamoyl-phenyl-carboximidamides derived from clinically applied sulfonamides. PMID: 22889221. View Source
